1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-phenyl-3-[4-[(triphenyl-λ5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N3OP/c38-26-28-25-37(30-13-5-1-6-14-30)35-34(28)27-21-23-29(24-22-27)36-39(31-15-7-2-8-16-31,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGMZVZXQOEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde typically involves multi-step organic reactions. The starting materials may include phenyl derivatives, triphenylphosphine, and various reagents to introduce the pyrazole and carbaldehyde functionalities. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazole derivatives.
Scientific Research Applications
Glutaminyl cyclase (QC) is an enzyme that has emerged as a potential therapeutic target for Alzheimer's disease (AD) due to its role in the pathology of AD via the pyroglutamate modification of amyloid-β . Glutaminyl cyclase inhibitors (QCIs) are under investigation as a possible disease-modifying therapy for AD .
Development and Evolution of QC Inhibitors
Extensive research has focused on the discovery and evolution of human QC (hQC) inhibitors, particularly those containing Zinc binding groups (ZBGs) . Scientists have applied new strategies to design and screen for QCIs with unique structural characteristics .
PQ912 (varoglutamstat), a competitive QC inhibitor, has shown promising early evidence of efficacy for AD in a phase 2a clinical trial, along with favorable safety profiles . This has increased interest in QCIs as a treatment for AD . A phase IIb program (VIVIAD) was recently launched to further test the efficacy of PQ912 on cognition and brain activity in participants with mild AD, with results expected in early 2023 .
Chemical Optimization and Design
Several approaches have been used to develop potent QCIs:
- Mimicking the guanidine group Researchers added a nitrogen-containing heterocyclic group to enhance QC inhibitory activity, resulting in a 5- to 40-fold increase in activity compared to previous inhibitors . Molecular modeling showed that these inhibitors formed strong salt bridge interactions, highlighting the importance of this motif in designing potent QCIs .
- Conformational Restriction Strategies Combining Arg-mimetic motif D and conformational restriction strategies led to the discovery of a potent QC inhibitor with a sub-nanomolar IC50 value of 0.1 nM, which is a 290-fold inhibitory enhancement compared to PQ912 .
- Improving Blood-Brain Barrier Permeability To increase blood-brain barrier (BBB) permeability, researchers introduced a more hydrophobic biphenyl group to enhance molecular lipo-solubility and stacking interaction while removing the urea group. The resulting compound exhibited potent inhibitory activity and significantly improved BBB permeability .
Challenges and Considerations
Despite the progress in developing QCIs, challenges remain:
- Large polar groups like urea and thiourea can reduce the blood-brain barrier (BBB) permeability of the compounds, potentially affecting their in vivo efficacy .
- Some high-potency inhibitors have shown moderate or even inactive in vivo efficacy .
Preclinical and Clinical Studies
- Preclinical studies have indicated that PQ912 has a drug-like profile and pharmacological therapeutic effects in vitro and in vivo .
- Clinical trials have assessed the safety, tolerability, and efficacy of PQ912 in patients with early AD . While PQ912 showed an acceptable safety profile and improved working memory, no treatment effects were observed on episodic memory, executive function, attention, or overall cognition .
- In AD mouse models, combination treatments have resulted in significant reductions of total Aβ in the brain . Studies using the glutaminyl cyclase inhibitor PBD150 in mice have shown reduced Aβ 3(pE)–42 concentrations, plaque burden, and improved memory function .
Potential Therapeutic Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triphenylphosphine moiety can act as a ligand, forming complexes with metal ions, while the pyrazole and carbaldehyde groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of the target compound and related derivatives:
Key Comparative Analysis
Electronic and Steric Effects: The target compound’s triphenylphosphoranylidene amino group introduces strong electron-donating and steric bulk, which may enhance metal coordination capabilities compared to simpler substituents (e.g., halogens or alkyl groups in compounds 1a–g) . In contrast, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () has a fluorine substituent and a partially saturated pyrazoline core, reducing aromatic conjugation and altering reactivity .
Reactivity and Functionalization :
- The propargyloxy-substituted derivative () contains an alkyne group, enabling click chemistry for triazole formation . The target compound’s phosphoranylidene group may instead facilitate nucleophilic or coordination-driven reactions.
- Trifluoromethyl and sulfanyl groups () increase electrophilicity and stability, whereas the phosphoranylidene group could promote redox activity or ligand exchange .
Crystallographic and Stability Profiles :
- Compounds like those in and exhibit well-defined crystal structures, validated by SHELX-based refinement . The target compound’s bulky substituents may complicate crystallization but improve thermal stability.
Biological and Industrial Applications :
- Pyrazole derivatives with halogens or propargyloxy groups () are often explored for antimicrobial or pesticidal activity (e.g., ethiprole in ) . The target compound’s phosphoranylidene group suggests niche applications in catalysis or materials science.
Biological Activity
1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde is a complex organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of 1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde typically involves a multi-step process, including the Vilsmeier-Haack reaction, which is commonly used for the introduction of aldehyde groups into pyrazole derivatives. The initial step involves the formation of the pyrazole backbone followed by the incorporation of the triphenylphosphanylidene moiety, which enhances the compound's reactivity and biological profile.
Biological Activity
1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
Research has shown that compounds within the pyrazole family demonstrate significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, displaying notable inhibitory effects.
Anti-inflammatory Effects
Studies indicate that certain pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's structure suggests potential for anti-inflammatory activity through modulation of cytokine production.
Antitumor Activity
Recent investigations into pyrazole derivatives have revealed their potential as anticancer agents. For example, compounds similar to 1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The triphenylphosphanylidene group may play a role in enzyme inhibition, particularly in pathways related to inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have highlighted the biological activity of similar pyrazole compounds:
- Antimicrobial Study : A derivative exhibited significant antibacterial activity against Pseudomonas aeruginosa, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations.
- Anti-inflammatory Research : A study reported that a related pyrazole compound reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in a murine model of inflammation, suggesting its therapeutic potential in treating inflammatory diseases.
- Antitumor Investigation : In vitro assays demonstrated that certain pyrazole derivatives induced apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing pyrazole-4-carbaldehyde derivatives, and how can they be optimized for this compound?
Pyrazole-4-carbaldehydes are typically synthesized via:
- Vilsmeier-Haack reaction : Reacting acetophenonephenylhydrazones with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .
- Claisen-Schmidt condensation : Combining ketones with aldehydes under basic conditions to form α,β-unsaturated carbonyl intermediates, followed by cyclization .
- Cyclocondensation : Using ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole cores, followed by oxidation to the aldehyde .
Optimization : Adjust reaction time, temperature, and stoichiometry of the triphenylphosphanylidene amino group to avoid side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
Q. What is the reactivity of the aldehyde group in pyrazole-4-carbaldehydes, and how can it be leveraged for further functionalization?
The aldehyde group undergoes:
- Condensation reactions : With hydrazines or amines to form Schiff bases or heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) .
- Nucleophilic addition : Grignard reagents or organometallics add to the carbonyl, enabling side-chain diversification .
- Oxime formation : Reaction with hydroxylamine yields oximes for coordination chemistry or bioactivity studies .
Advanced Research Questions
Q. How does the triphenylphosphanylidene amino group influence the electronic and steric properties of this compound?
- Electronic effects : The phosphanylidene group (P=N) introduces electron-withdrawing character, polarizing the pyrazole ring and altering redox potentials. DFT calculations (e.g., Gaussian09) can map charge distribution .
- Steric hindrance : Bulky triphenyl substituents may restrict rotation around the P=N bond, affecting crystal packing and ligand-protein interactions .
Experimental validation : Compare XRD-derived bond lengths/angles with computational models to assess conformational rigidity .
Q. How can contradictions between experimental and computational spectral data be resolved?
- Case study : If experimental NMR chemical shifts deviate from DFT-predicted values (e.g., due to solvent effects or dynamic averaging), use:
- Mitigation : Cross-validate with X-ray structures to anchor theoretical models .
Q. What strategies are effective in crystallizing this compound given its complex substituents?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane, ethanol/water) to modulate solubility. Slow evaporation at 4°C promotes single-crystal growth .
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions .
- Cryoprotection : For air-sensitive phosphanylidene groups, use inert atmospheres (N₂/Ar) during crystal handling .
Q. How can the biological activity of this compound be rationally designed and evaluated?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinases or phosphodiesterases, leveraging the aldehyde’s electrophilicity .
- In vitro assays : Test anti-inflammatory or antimicrobial activity via COX-2 inhibition or bacterial growth assays (e.g., MIC determination) .
- SAR studies : Modify the phenyl or phosphanylidene groups to correlate structure with activity .
Q. What are the stability challenges for this compound under varying experimental conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures. Store at –20°C in amber vials to prevent aldehyde oxidation .
- Light sensitivity : UV-Vis monitoring (e.g., λmax ~300 nm) detects photodegradation; use light-protected storage .
- Hydrolysis : The P=N bond may hydrolyze in aqueous acidic/basic conditions; confirm stability via HPLC-MS over 24-hour periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
